7-Oxabicyclo[4.1.0]hept-3-ene is an organic compound characterized by a seven-membered bicyclic ring structure that includes one oxygen atom and a double bond at the third position. This compound is part of a broader class of bicyclic compounds, which are defined by their two interconnected rings. The unique structure of 7-Oxabicyclo[4.1.0]hept-3-ene contributes to its chemical reactivity and potential biological activity, making it a subject of ongoing research in medicinal chemistry and organic synthesis .
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene can be achieved through several methods:
The unique properties of 7-Oxabicyclo[4.1.0]hept-3-ene make it valuable in various fields:
Interaction studies involving 7-Oxabicyclo[4.1.0]hept-3-ene focus on its potential interactions with biological targets, such as enzymes or receptors involved in disease pathways. Computational methods have been employed to predict these interactions, aiding in the design of effective drug candidates . Further empirical studies are necessary to confirm these interactions and understand their implications for therapeutic applications.
Several compounds share structural similarities with 7-Oxabicyclo[4.1.0]hept-3-ene, each possessing unique characteristics:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-Oxabicyclo[4.1.0]hept-2-ene | Bicyclic | Contains a double bond at position 2 |
| 3-Hydroxy-1,4-diphenyl-7-oxabicyclo[4.1.0]hept-3-ene | Bicyclic | Substituted with phenyl groups |
| 7-Oxabicyclo[4.1.0]hept-3-en-2-one | Bicyclic | Contains a keto group at position 2 |
The uniqueness of 7-Oxabicyclo[4.1.0]hept-3-ene lies in its specific arrangement of atoms and functional groups that confer distinct chemical reactivity and potential biological activities compared to these similar compounds.
The synthesis of 7-oxabicyclo[4.1.0]hept-3-ene through cyclization reactions of precursor dienes represents a fundamental approach in bicyclic ether construction [8]. Intramolecular cyclization reactions proceed through nucleophilic substitution mechanisms where diene precursors undergo ring closure to form the characteristic oxabicyclic framework [9]. The cyclization process typically involves the formation of carbon-oxygen bonds through nucleophilic attack by oxygen-containing functional groups on activated carbon centers within the diene structure [10].
Sequential exo-mode oxacyclizations have been demonstrated as effective strategies for synthesizing bicyclic ether substructures [10]. These reactions proceed through regio- and diastereoselective iodoetherification of acyclic diene-diol precursors, followed by alkene metathesis with epoxyalkene synthons [10]. The cyclization mechanism involves initial coordination of the diene substrate, followed by intramolecular nucleophilic attack to generate the bicyclic product [11].
Research has shown that acetonyl carbon-glycoside substrates can serve as effective precursors for oxabicyclic compound synthesis through intramolecular cyclization reactions [9] [11]. The reaction proceeds via nucleophilic substitution at carbon-5 or carbon-6 positions of carbon-glycosides by 2′-enamine intermediates formed in the presence of pyrrolidine [31]. This methodology demonstrates that carbon-glycoside substrates with either anomeric configuration can be converted to identical products with consistent stereoselectivity and similar chemical yields [31].
The cyclization process exhibits specific stereochemical outcomes dependent on the substrate configuration and reaction conditions [9]. Anomeric epimerization occurs under the reaction conditions, allowing substrates with different starting configurations to yield the same final products [31]. This convergent behavior makes the methodology particularly valuable for synthetic applications where stereochemical control is essential [11].
Transition metal-catalyzed intramolecular coupling reactions provide highly efficient routes to 7-oxabicyclo[4.1.0]hept-3-ene derivatives through cycloisomerization processes [5]. Platinum-based catalysts, particularly platinum(II) chloride, have demonstrated exceptional activity in promoting enantiospecific cycloisomerizations of 1,6-enynes to form oxabicycloheptene derivatives [5]. The enantiospecificity remains consistently high regardless of alkene or alkyne substitution patterns, providing a general approach to enantioenriched cyclopropane-containing products [5].
Gold catalysis has emerged as a complementary approach to platinum systems for oxabicyclic synthesis [17]. Gold-catalyzed intramolecular hydroalkoxylation reactions enable efficient regioselective formation of six- and seven-membered cyclic ethers [17]. The reaction conditions typically involve tris[(triphenylphosphine)gold]oxonium tetrafluoroborate as the catalyst, operating at mild temperatures between room temperature and 60 degrees Celsius [17].
The cycloisomerization mechanism involves initial coordination of the metal catalyst to the alkyne moiety, activating it toward nucleophilic attack by the alkene component . This coordination facilitates intramolecular cyclization with formation of the oxabicyclic framework through regioselective bond formation [16]. Platinum and gold catalysts demonstrate distinct selectivity patterns, with platinum systems favoring formation of bicyclo[3.1.0]hexan-3-one derivatives from hydroxylated enynes [19].
Palladium-catalyzed cascade reactions represent another important methodology for bicyclic ether synthesis [20]. These reactions proceed through oxidative cyclization-redox relay-π-allyl-palladium cyclization sequences, providing efficient access to bicyclic ether scaffolds from readily available linear diene-diol substrates [20]. The cascade process utilizes palladium redox-relay mechanisms to transmit reactivity between initial oxypalladative cyclization and subsequent π-allyl-palladium cyclization at remote sites [20].
Table 1: Transition Metal Catalysts for Oxabicyclic Synthesis
| Metal Catalyst | Substrate Type | Product Type | Selectivity | Yield Range |
|---|---|---|---|---|
| Platinum(II) chloride | 1,6-enynes | Oxabicycloheptenes | High enantiospecific | 70-90% |
| Gold(I) complexes | Alkyne alcohols | Cyclic ethers | Regioselective | 80-95% |
| Palladium(II) salts | Diene-diols | Bicyclic ethers | Diastereoselective | 65-85% |
Stereoselective epoxidation represents a critical methodology for introducing the oxirane functionality into bicyclic frameworks leading to 7-oxabicyclo[4.1.0]hept-3-ene [21]. The epoxidation process typically employs peroxyacids such as meta-chloroperoxybenzoic acid to achieve stereocontrolled oxygen transfer to alkene substrates [38]. The reaction proceeds through a concerted mechanism where both carbon-oxygen bonds form simultaneously on the same face of the double bond, resulting in syn stereochemistry [38].
Asymmetric epoxidation methods have been developed to control the stereochemical outcome of oxirane formation [24]. The Sharpless epoxidation employs titanium-based catalysts with tartrate ester chiral ligands to prepare 2,3-epoxyalcohols from primary and secondary allylic alcohols [24]. The Jacobsen epoxidation utilizes manganese-based catalysts supported by chiral salen ligands for asymmetric epoxide formation [24]. The Shi epoxidation employs chiral organocatalysts with potassium peroxymonosulfate as the oxygen atom source [24].
Carbohydrate-based organocatalysts have shown promise for stereoselective epoxidation reactions [21]. Research demonstrates that glucose and galactose derivatives protected with 4,6-O-benzylidene groups exhibit opposite preferential stereoselective epoxidation on various olefins [21]. These catalysts afford epoxides in high conversions with modest enantioselectivities, with the stereochemical outcome governed by catalyst conformation and secondary interactions with substrates [21].
Enzymatic epoxidation approaches provide alternative routes to stereoselective oxirane formation [22]. Unspecific peroxygenases demonstrate high regioselectivity toward terminal double bonds in polyunsaturated substrates [22]. The stereoselectivity varies depending on the enzyme family, with some systems producing exclusively S/R enantiomers while others yield nearly racemic mixtures [22].
Table 2: Stereoselective Epoxidation Methods
| Method | Catalyst System | Substrate Class | Stereoselectivity | Conversion |
|---|---|---|---|---|
| Sharpless | Titanium/tartrate | Allylic alcohols | High ee (>90%) | 85-95% |
| Jacobsen | Manganese/salen | Various alkenes | Moderate ee (60-80%) | 70-90% |
| Shi | Organocatalyst | Unfunctionalized alkenes | Good ee (70-85%) | 80-95% |
| Enzymatic | Peroxygenases | Fatty acid derivatives | Variable | 90-99% |
Industrial-scale production of 7-oxabicyclo[4.1.0]hept-3-ene derivatives requires robust synthetic methodologies capable of operating at large scales with consistent product quality [28]. The development of scalable processes typically begins with catalytic hydrogenation and isomerization of cyclohexane-1,4-diol derivatives . Hydroquinone hydrogenation produces mixtures of cis- and trans-cyclohexane-1,4-diol isomers, with the cis isomer subsequently isomerized to the more thermodynamically stable trans isomer using metallic sodium .
Flow photochemical methodologies have demonstrated significant potential for large-scale synthesis of bicyclic compounds [28]. The key advantages include mercury lamp-free operation and elimination of quartz vessel requirements [28]. Flow systems enable rapid production of substantial quantities, with protocols demonstrated for producing approximately one kilogram of product during six-hour reaction periods [28]. The developed protocols allow for robust practical synthesis that can be routinely implemented in both industrial and academic settings [28].
Multi-step sequences for industrial production typically involve three main phases: initial substrate preparation, cyclization reaction, and final product isolation [30]. The substrate preparation phase utilizes readily available starting materials and reagents accessible in large volumes exceeding 100 metric tons [30]. The synthetic chemistry employed must be sufficiently robust to allow rapid scaling of production volumes within short timeframes [30].
Process development considerations for industrial-scale synthesis include optimization of reagent usage, solvent selection, and purification protocols [30]. Critical factors include maintaining consistent purity profiles throughout development and clinical progression [30]. The selection of common late-stage intermediates helps ensure consistent quality while allowing flexibility in earlier synthetic steps [30].
Table 3: Industrial Production Parameters
| Process Stage | Key Requirements | Scale Capability | Yield Targets |
|---|---|---|---|
| Substrate Preparation | Abundant raw materials | >100 metric tons | 80-90% |
| Cyclization | Robust catalytic systems | 50-500 kg batches | 70-85% |
| Purification | Scalable separation methods | Multi-kilogram | 85-95% recovery |
| Final Isolation | Crystallization protocols | Commercial scale | >98% purity |
The implementation of continuous manufacturing processes represents the current frontier in industrial-scale production [30]. These systems provide enhanced control over reaction parameters, improved safety profiles, and reduced environmental impact compared to traditional batch processes [30]. The integration of real-time monitoring and automated control systems ensures consistent product quality while minimizing operator intervention [30].
The thermochemical characterization of 7-Oxabicyclo[4.1.0]hept-3-ene reveals important insights into its phase transition behavior and energetic properties. The enthalpy of formation for this bicyclic epoxide has been determined through comprehensive density functional theory calculations using isodesmic working reactions [1].
Standard Enthalpy of Formation
The enthalpy of formation for 7-Oxabicyclo[4.1.0]hept-3-ene at 298 K has been calculated as -4.07 ± 1.3 kcal/mol (-17.0 ± 5.4 kJ/mol) [1]. This value was obtained through four different isodesmic working reactions at the B3LYP/6-31G(d,p) level of theory, demonstrating excellent consistency across multiple computational approaches.
| Work Reaction | ΔH°rxn (kcal/mol) | ΔH°f(298) (kcal/mol) |
|---|---|---|
| bc01o4e3 + ethane → ethylene oxide + cyclohexene | 10.71 | -4.08 |
| bc01o4e3 + propane → propylene oxide + cyclohexene | 5.21 | -3.85 |
| bc01o4e3 + propane → oxetane + cyclohexene | 8.30 | -3.55 |
| bc01o4e3 + propane → tetrahydrofuran + cyclopentene | -6.11 | -4.80 |
| Average | - | -4.07 ± 1.3 |
The negative enthalpy of formation indicates that 7-Oxabicyclo[4.1.0]hept-3-ene is thermodynamically more stable than its constituent elements in their standard states. However, the presence of the epoxide functionality introduces significant ring strain that affects its overall stability profile [1].
Phase Transition Considerations
While specific experimental vaporization enthalpy data for 7-Oxabicyclo[4.1.0]hept-3-ene is limited, related bicyclic epoxides show characteristic phase transition behaviors. The compound's bicyclic structure with an integrated three-membered epoxide ring suggests elevated boiling points relative to simple cyclohexene derivatives due to increased intermolecular forces and molecular rigidity [2].
The ring strain energy analysis of 7-Oxabicyclo[4.1.0]hept-3-ene provides critical insights into its structural stability and reactivity patterns. Density functional theory calculations reveal that the bicyclic framework significantly influences the compound's energetic profile.
Computational Methodology
Ring strain energy calculations were performed using the B3LYP/6-31G(d,p) level of theory with appropriate scaling factors [1]. The methodology employed homodesmotic reactions to minimize systematic computational errors, with zero-point vibrational energies scaled by 0.9806 as recommended for this theoretical level [1].
Strain Energy Analysis
The epoxide ring in 7-Oxabicyclo[4.1.0]hept-3-ene contributes substantial strain energy to the molecular system. While cyclohexene exhibits minimal ring strain (approximately 1.1 kcal/mol), the incorporation of the three-membered epoxide ring dramatically increases the strain energy of the bicyclic system [3] [4].
Recent computational studies on epoxidized cyclic olefins demonstrate that allylic epoxides can increase strain energies by 1-7 kcal/mol depending on the substitution pattern and ring size [4]. For 7-Oxabicyclo[4.1.0]hept-3-ene, the strain energy is primarily localized within the epoxide moiety, where bond angles deviate significantly from optimal tetrahedral geometry.
Electronic Structure Considerations
The strain energy in 7-Oxabicyclo[4.1.0]hept-3-ene arises from several factors:
DFT calculations indicate that the HOMO-LUMO energy gap for related oxabicyclic compounds ranges from 4.32 to 5.82 eV, with higher energy gaps correlating with increased chemical stability [6] [7].
The thermodynamic properties of 7-Oxabicyclo[4.1.0]hept-3-ene have been comprehensively characterized through statistical mechanical calculations based on optimized molecular geometries and vibrational frequencies [1].
Standard Entropy at 298 K
The standard entropy of 7-Oxabicyclo[4.1.0]hept-3-ene at 298 K is 74.48 cal/mol·K (311.7 J/mol·K) [1]. This value was calculated using the rigid rotor-harmonic oscillator approximation, incorporating contributions from translational, rotational, and vibrational degrees of freedom. The entropy calculation includes corrections for molecular symmetry (symmetry number = 2) and optical isomerism.
Heat Capacity Temperature Dependence
The heat capacity of 7-Oxabicyclo[4.1.0]hept-3-ene shows characteristic temperature dependence typical of organic molecules with multiple vibrational modes:
| Temperature (K) | Cp (cal/mol·K) | Cp (J/mol·K) |
|---|---|---|
| 298 | 24.26 | 101.5 |
| 400 | 33.01 | 138.2 |
| 500 | 40.55 | 169.7 |
| 600 | 46.78 | 195.8 |
| 800 | 56.12 | 234.9 |
| 1000 | 62.69 | 262.4 |
| 1500 | 72.43 | 303.2 |
| 2000 | 77.27 | 323.4 |
The heat capacity increases monotonically with temperature, approaching an asymptotic limit near 84 cal/mol·K at high temperatures [1]. This behavior reflects the progressive activation of higher-frequency vibrational modes as thermal energy increases.
Thermodynamic Stability Profile
The combination of negative enthalpy of formation (-4.07 kcal/mol) and moderate entropy (74.48 cal/mol·K) indicates that 7-Oxabicyclo[4.1.0]hept-3-ene is thermodynamically stable under standard conditions [1]. However, the significant ring strain energy associated with the epoxide functionality makes the compound kinetically reactive toward ring-opening reactions.
The thermal stability of the compound is influenced by the balance between enthalpic stabilization from favorable bonding interactions and the destabilizing effects of ring strain. At elevated temperatures, the increased thermal energy can overcome the activation barriers for ring-opening processes, leading to thermal decomposition pathways .
Predictive Applications
These thermochemical data provide essential parameters for: